(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a premium, enantiopure, Boc-protected β³-amino acid building block essential for the synthesis of advanced peptidomimetics, β-peptides, and small-molecule therapeutics . Unlike standard α-amino acids, the β-carbon linkage introduces unique conformational rigidity and profound enzymatic resistance to the resulting oligomers. Supplied typically at ≥98% purity and high enantiomeric excess, this specific building block features a tert-butyloxycarbonyl (Boc) protecting group, making it highly soluble in standard coupling solvents (DMF, DCM) and perfectly suited for solution-phase synthesis or specialized solid-phase peptide synthesis (SPPS) requiring acid-labile deprotection. Its primary procurement value lies in its ability to introduce the pharmacologically privileged (R)-β-phenylalanine motif into a target sequence without subjecting base-sensitive intermediates to the harsh deprotection conditions required by Fmoc-protected alternatives.
Substituting (R)-N-Boc-3-Amino-3-phenylpropanoic acid with its Fmoc-protected counterpart, its (S)-enantiomer, or standard Boc-L-phenylalanine (α-Phe) fundamentally alters both synthesis viability and end-product efficacy[1]. Replacing the β-linkage with an α-linkage strips the final peptide of its resistance to ubiquitous proteases like chymotrypsin, drastically reducing the in vivo half-life of the therapeutic. Furthermore, swapping the Boc group for an Fmoc group introduces the need for basic deprotection (e.g., 20% piperidine), which can trigger catastrophic epimerization or ester cleavage in base-sensitive depsipeptides. Finally, substituting the (R)-enantiomer with a racemic mixture or the (S)-enantiomer destroys the highly specific spatial orientation required for target binding or stable 14-helix formation, often resulting in an inactive or structurally collapsed product.
The incorporation of β-phenylalanine residues fundamentally alters the proteolytic susceptibility of peptide chains. Studies demonstrate that while standard α-peptides are rapidly degraded by enzymes such as chymotrypsin and carboxypeptidase A (often within minutes to hours), sequences containing β-phenylalanine exhibit effectively zero cleavage over extended incubation periods (>48 hours) [1]. This structural modification yields a >100-fold increase in enzymatic half-life compared to α-amino acid baselines.
| Evidence Dimension | Enzymatic degradation half-life |
| Target Compound Data | >48 hours (effectively completely resistant) |
| Comparator Or Baseline | α-Phenylalanine analogs (Boc-L-Phe-OH derivatives) |
| Quantified Difference | >100-fold increase in half-life |
| Conditions | In vitro incubation with chymotrypsin or carboxypeptidase A |
Procurement of the β-analog is strictly required when designing orally bioavailable or long-acting peptide therapeutics that must survive aggressive gastrointestinal or serum proteases.
The exact stereochemistry at the β-carbon is a critical determinant of biological activity in small-molecule ligands and PROTACs. For example, in structure-activity relationship studies of DCAF1 E3 ligase binders utilizing β-phenylalanine derivatives, the stereoinversion from one enantiomer to the other resulted in a massive shift in binding affinity, with KD values diverging from 490 nM to 13.5 μM [1]. This 27-fold difference highlights that trace contamination by the opposite enantiomer is not merely an analytical impurity, but a functional liability that directly dilutes API potency.
| Evidence Dimension | Target binding affinity (KD) |
| Target Compound Data | High affinity binding (e.g., 490 nM for the optimal enantiomer) |
| Comparator Or Baseline | The opposite enantiomer (13.5 μM) |
| Quantified Difference | 27-fold difference in target affinity (KD) |
| Conditions | Surface Plasmon Resonance (SPR) binding assays for E3 ligase ligands |
Buyers must secure the highly enantiopure (R)-isomer (≥98% ee) to ensure reproducible, high-potency binding in downstream pharmaceutical applications.
The Boc protecting group on (R)-N-Boc-3-Amino-3-phenylpropanoic acid is cleaved under acidic conditions (e.g., TFA/DCM), making it indispensable for synthesizing base-sensitive targets such as depsipeptides (e.g., jaspamide or astin analogs) [1]. When Fmoc-(R)-β-Phe-OH is used instead, the required 20% piperidine deprotection step can induce ester hydrolysis or base-catalyzed epimerization, leading to yield losses of 15–30% per coupling cycle. The Boc-protected variant completely bypasses these base-induced degradation pathways, ensuring quantitative deprotection.
| Evidence Dimension | Deprotection yield and structural integrity |
| Target Compound Data | Quantitative yield (>95%) with no base-catalyzed side reactions using TFA |
| Comparator Or Baseline | Fmoc-(R)-β-Phe-OH (requires piperidine) |
| Quantified Difference | Avoids 15–30% yield reduction associated with base-induced ester cleavage or epimerization |
| Conditions | Iterative coupling and deprotection in depsipeptide or base-sensitive macrocycle synthesis |
For industrial or laboratory workflows involving base-sensitive linkers or ester bonds, the Boc-protected precursor is mandatory to maintain acceptable overall synthesis yields.
Directly leveraging the >100-fold increase in proteolytic stability, (R)-N-Boc-3-Amino-3-phenylpropanoic acid is an ideal building block for developing long-acting peptide therapeutics [1]. It is specifically selected when designing drugs that must resist degradation by chymotrypsin or carboxypeptidase A in the gastrointestinal tract or blood serum.
Given the extreme sensitivity of target binding affinity to β-carbon stereochemistry (demonstrated by a 27-fold KD difference between enantiomers), this enantiopure compound is highly suited for the precise spatial engineering of small-molecule ligands[2]. It is the correct procurement choice for targeted protein degradation chimeras where exact stereochemical fit is non-negotiable.
Because it utilizes acid-labile Boc deprotection, this compound is the precursor of choice for synthesizing complex natural products like astins or jaspamides [1]. It prevents the 15–30% yield losses caused by base-catalyzed ester hydrolysis that would occur if standard Fmoc-protected analogs were used in the workflow.